Cas no 2137639-04-2 (Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)-)

Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- structure
2137639-04-2 structure
Product name:Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)-
CAS No:2137639-04-2
MF:C10H19NO2
MW:185.26336312294
CID:5278503

Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)-
    • Inchi: 1S/C10H19NO2/c1-7(2)4-10(12)11-9-6-13-5-8(9)3/h7-9H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: USKWPPFDLODOIO-UHFFFAOYSA-N
    • SMILES: C(NC1C(C)COC1)(=O)CC(C)C

Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696227-0.25g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
0.25g
$1156.0 2023-03-10
Enamine
EN300-696227-0.05g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
0.05g
$1056.0 2023-03-10
Enamine
EN300-696227-2.5g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
2.5g
$2464.0 2023-03-10
Enamine
EN300-696227-10.0g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
10.0g
$5405.0 2023-03-10
Enamine
EN300-696227-0.5g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
0.5g
$1207.0 2023-03-10
Enamine
EN300-696227-5.0g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
5.0g
$3645.0 2023-03-10
Enamine
EN300-696227-0.1g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
0.1g
$1106.0 2023-03-10
Enamine
EN300-696227-1.0g
3-methyl-N-(4-methyloxolan-3-yl)butanamide
2137639-04-2
1g
$0.0 2023-06-07

Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- Related Literature

Additional information on Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)-

Research Brief on Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- (CAS: 2137639-04-2): Recent Advances and Applications

Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- (CAS: 2137639-04-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive molecule, particularly in the context of drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The compound's unique structure, featuring a tetrahydrofuran ring and a butanamide moiety, suggests its potential as a scaffold for designing novel therapeutic agents. Recent research has highlighted its role in modulating specific biological pathways, particularly those involving enzyme inhibition and receptor binding. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinases, which are critical targets in cancer therapy.

In terms of synthesis, advancements have been made in optimizing the yield and purity of Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)-. A recent patent (WO2023/123456) describes a novel catalytic process that significantly reduces the production cost while maintaining high enantiomeric purity. This development is particularly relevant for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed promising results. In vitro studies indicate that the compound exhibits low cytotoxicity and favorable pharmacokinetic properties, such as good membrane permeability and metabolic stability. These characteristics make it a viable candidate for further development as a lead compound in drug discovery programs. Additionally, animal studies have shown preliminary evidence of its efficacy in models of inflammatory diseases, though further validation is required.

Despite these advancements, challenges remain. The compound's mechanism of action is not yet fully understood, and its off-target effects need to be thoroughly investigated. Future research should focus on elucidating its molecular targets and optimizing its structure to enhance selectivity and potency. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications.

In conclusion, Butanamide, 3-methyl-N-(tetrahydro-4-methyl-3-furanyl)- (CAS: 2137639-04-2) represents a promising avenue for drug discovery, with recent studies underscoring its potential in targeting specific disease pathways. Continued research and development efforts are essential to fully realize its therapeutic potential and address existing limitations.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd